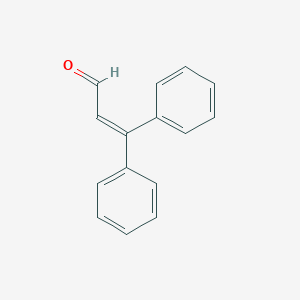

3,3-Diphenylacrylaldehyde

Cat. No. B075156

Key on ui cas rn:

1210-39-5

M. Wt: 208.25 g/mol

InChI Key: MWAFWBDWAWZJGK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04975438

Procedure details

A solution of freshly distilled diisopropylamine (193.2 mL) in dry tetrahydrofurane (1 L) under argon was cooled to -5° C. with an acetone-dry ice bath. Anhydrous conditions were maintained throughout the reaction. A 1.6M solution of n-butyl lithium in hexane (862 mL) was added at such a rate that the reaction temperature did not exceed -5° C. After the addition was complete, the solution was stirred at 5° C. for 15 minutes. Then it was cooled to -78° C. and acetaldehyde N-tert- butylimine (88.5 mL) was added dropwise over 10 minutes. After stirring at -78° C. for 30 minutes. diethyl chlorophosphonate (101.2 mL) was added slowly while maintaining the reaction temperature below -65° C. and the yellow solution was stirred at -78° C. for 1 hour. The cooling bath was then removed and the mixture was allowed to warm to -10° C. over 45 minutes. Benzophenone (109.3 g) was added via a Gooch tube, and the mixture was then stirred at ambient temperature overnight. After the solvents were removed in vacuo. The residue was taken up in a solution of oxalic acid dihydrate (175 g) in water (1.5 L) and toluene (1.5 L) was added. The mixture was stirred vigorously under argon overnight. The layers were separated and the organic phase was washed in turn with 5% oxalic acid, brine, saturated sodium bicarbonate and brine. The aqueous layers were backwashed with toluene (500 mL), and the combined organic extracts were dried (MgSO4), charcoaled and concentrated to ~ 250 mL. The concentrate was passed through a short column of silica gel (500 g) made up in dichloromethane, and the product was eluted with the same solvent (7×400 mL fractions). The appropriate fractions were combined and evaporated and the residue was dissolved in warm hexane (1.2 L). The gently stirred solution was cooled slowly to 5° C. and the resulting crystalline solid was recovered by filtration to yield 109.3 g of 3,3-diphenyl-2-propenal, mp 45°-46.5° C. Concentration of the mother liquors furnished a second crop of impure 3,3-diphenyl-2-propenal which after two recrystallizations from hexane gave an additional 10.1 g of product. mp 44.5°-46° C.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C(N[CH:5]([CH3:7])[CH3:6])(C)C.[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].[C:13](N=CC)([CH3:16])([CH3:15])C.ClP(=O)(OCC)O[CH2:23][CH3:24].[O:29]1C[CH2:32][CH2:31][CH2:30]1>CCCCCC>[C:11]1([C:32]([C:6]2[CH:5]=[CH:7][CH:15]=[CH:13][CH:16]=2)=[CH:31][CH:30]=[O:29])[CH:24]=[CH:23][CH:8]=[CH:9][CH:10]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

193.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

862 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

88.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)N=CC

|

Step Four

|

Name

|

|

|

Quantity

|

101.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClP(OCC)(OCC)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the solution was stirred at 5° C. for 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Anhydrous conditions were maintained throughout the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed -5° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then it was cooled to -78° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring at -78° C. for 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the reaction temperature below -65° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the yellow solution was stirred at -78° C. for 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cooling bath was then removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to -10° C. over 45 minutes

|

|

Duration

|

45 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Benzophenone (109.3 g) was added via a Gooch tube

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was then stirred at ambient temperature overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the solvents were removed in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred vigorously under argon overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase was washed in turn with 5% oxalic acid, brine, saturated sodium bicarbonate and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined organic extracts were dried (MgSO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to ~ 250 mL

|

WASH

|

Type

|

WASH

|

|

Details

|

the product was eluted with the same solvent (7×400 mL fractions)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue was dissolved in warm hexane (1.2 L)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The gently stirred solution was cooled slowly to 5° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resulting crystalline solid was recovered by filtration

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C(=CC=O)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 109.3 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |